molecular formula C7H13ClN2O2 B1377170 Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride CAS No. 1423027-53-5

Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride

Cat. No.: B1377170
CAS No.: 1423027-53-5
M. Wt: 192.64 g/mol
InChI Key: YYUUDUVCZRISRU-UHFFFAOYSA-N
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Description

Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride is a chemical compound with the molecular formula C7H12N2O2·HCl It is a derivative of piperazine and oxazine, characterized by a fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperazine derivatives with oxirane compounds, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Solvent: Polar solvents such as ethanol or methanol

    Catalysts: Acid catalysts like hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure consistent product quality

    Purification steps: such as crystallization or recrystallization to achieve high purity

    Quality control measures: to monitor the product’s chemical composition and purity

Chemical Reactions Analysis

Types of Reactions

Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of oxazinone derivatives

    Reduction: Formation of reduced piperazine derivatives

    Substitution: Formation of substituted oxazinone derivatives

Scientific Research Applications

Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor binding: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-2H-pyrazino[1,2-c][1,3]oxazin-6-one hydrochloride
  • Tetrahydropyrido[1,2-c][1,3]oxazin-6-one hydrochloride

Uniqueness

Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

2,3,4,8,9,9a-hexahydro-1H-pyrazino[1,2-c][1,3]oxazin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c10-7-9-3-2-8-5-6(9)1-4-11-7;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUUDUVCZRISRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N2C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride
Reactant of Route 2
Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride
Reactant of Route 3
Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride
Reactant of Route 4
Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride
Reactant of Route 5
Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride
Reactant of Route 6
Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride

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